molecular formula C13H19N3O4 B1448925 7-(tert-Butoxycarbonyl)-8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid CAS No. 1824023-99-5

7-(tert-Butoxycarbonyl)-8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid

Cat. No. B1448925
M. Wt: 281.31 g/mol
InChI Key: KCEVXHWBGUZWKF-UHFFFAOYSA-N
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Description

The compound “7-(tert-Butoxycarbonyl)-8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid” is a chemical compound1. However, the specific details about this compound are not readily available in the literature.



Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of “7-(tert-Butoxycarbonyl)-8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid”. However, related compounds such as “7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydroimidazo-[1,5-a]pyrazine-1-carboxylic acid” have been synthesized2.



Molecular Structure Analysis

The molecular structure of this compound is not readily available in the literature. However, related compounds such as “7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydroimidazo-[1,5-a]pyrazine-1-carboxylic acid” have a molecular weight of 267.282.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions of “7-(tert-Butoxycarbonyl)-8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid”. However, related compounds such as “3-(7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoic acid” have been used as rigid linkers in PROTAC development for targeted protein degradation3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “7-(tert-Butoxycarbonyl)-8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid” are not readily available in the literature. However, related compounds such as “7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydroimidazo-[1,5-a]pyrazine-1-carboxylic acid” have a molecular weight of 267.282.


Scientific Research Applications

Synthesis and Derivatives

  • Synthesis Techniques : This compound can be synthesized through a sequence of reductive amination, chlorination, and cyclization. For example, the synthesis of 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, a related compound, has been achieved with an overall yield of 53%, with the effects of solvent and base on the cyclization reaction being thoroughly examined (Teng Da-wei, 2012).

  • Green Synthesis and Antimicrobial Activity : Novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides have been synthesized through a condensation reaction involving imidazo[1,2-a]pyrazine-2-carboxylic acid. Some of these compounds exhibit significant antimicrobial activity (B. Jyothi & N. Madhavi, 2019).

Chemical Reactivity and Compound Formation

  • Reactivity Studies : Research on similar compounds, like 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one, has focused on their reactivity under various conditions. These studies involve reactions with carboxylic acids chlorides to form amides (L. Mironovich & D. Shcherbinin, 2014).

  • Pyrazinecarboxamides Synthesis and Biological Evaluation : The synthesis of substituted pyrazinecarboxamides and their structure-activity relationships has been explored. These compounds have shown anti-mycobacterial, antifungal, and photosynthesis-inhibiting activity, indicating potential pharmaceutical applications (M. Doležal et al., 2006).

Advanced Applications in Molecular Chemistry

  • Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids : Fluoroalkyl-substituted pyrazole-4-carboxylic acids have been synthesized on a multigram scale, indicating the potential for large-scale production and use in various chemical processes (Rustam T. Iminov et al., 2015).

  • Formation of Energetic Multi-Component Molecular Solids : Novel crystals have been formed with tetrafluoroterephthalic acid and a series of N-containing heterocycles. These studies are significant for understanding the molecular assembly and formation of higher-order supramolecular structures (Lei Wang et al., 2014).

Future Directions

The future directions of this compound are not readily available in the literature. However, related compounds such as “3-(7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoic acid” have been used as rigid linkers in PROTAC development for targeted protein degradation3. This suggests that “7-(tert-Butoxycarbonyl)-8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid” could potentially be used in similar applications.


Please note that this analysis is based on the available information and related compounds. For a more accurate and detailed analysis, more specific information or studies related to “7-(tert-Butoxycarbonyl)-8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid” would be needed.


properties

IUPAC Name

8-methyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-8-10-14-9(11(17)18)7-15(10)5-6-16(8)12(19)20-13(2,3)4/h7-8H,5-6H2,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEVXHWBGUZWKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=NC(=CN2CCN1C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(tert-Butoxycarbonyl)-8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(tert-Butoxycarbonyl)-8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid
Reactant of Route 2
7-(tert-Butoxycarbonyl)-8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
7-(tert-Butoxycarbonyl)-8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid
Reactant of Route 4
7-(tert-Butoxycarbonyl)-8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid
Reactant of Route 5
7-(tert-Butoxycarbonyl)-8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid
Reactant of Route 6
7-(tert-Butoxycarbonyl)-8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid

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